Regioisomeric Differentiation: Thiophen-3-yl vs Thiophen-2-yl at Piperidine 4-Position Modulates IKK-2 Inhibitory Pharmacophore Conformation
In the IKK-2 inhibitor patent series (US 7,125,896 B2), the thiophene carboxamide pharmacophore is sensitive to the point of attachment of the thiophene ring to the piperidine scaffold. Compounds bearing a thiophen-3-yl group at the piperidine 4-position (as in the target compound) adopt a distinct spatial orientation compared to the thiophen-2-yl regioisomer, altering the dihedral angle between the thiophene and piperidine rings [1]. This conformational difference is predicted to influence hydrogen-bonding interactions with the IKK-2 hinge region. While no direct IC₅₀ comparison between the 3-yl and 2-yl regioisomers is publicly available for this exact carboxamide subclass, the patent explicitly claims the 4-(thiophen-3-yl)piperidine motif as part of the preferred IKK-2 inhibitory scaffold, suggesting a structure-activity relationship (SAR) advantage over the 2-yl analog [1].
| Evidence Dimension | Thiophene-piperidine regiochemistry (3-yl vs 2-yl) and IKK-2 pharmacophore compatibility |
|---|---|
| Target Compound Data | 4-(thiophen-3-yl)piperidine-1-carboxamide scaffold claimed in IKK-2 inhibitor patent series [1] |
| Comparator Or Baseline | 4-(thiophen-2-yl)piperidine-1-carboxamide scaffold (CAS 1396761-76-4 analog); not explicitly claimed with IKK-2 data in the same patent |
| Quantified Difference | Qualitative SAR: 3-yl substitution predicted to provide superior complementarity to IKK-2 ATP-binding pocket; no public IC₅₀ data available for direct comparison |
| Conditions | Patent SAR analysis based on IKK-2 enzyme inhibition assay (AstraZeneca IKK-2 program, cell-free assay conditions) |
Why This Matters
When sourcing a thiophene-piperidine carboxamide for IKK-2-targeted research, the 4-(thiophen-3-yl) regioisomer is explicitly claimed in the foundational patent family, whereas the 2-yl regioisomer is not, reducing the risk of selecting an inactive or suboptimal scaffold.
- [1] Griffiths D, Johnstone C, et al. Thiophene carboxamide compounds as inhibitors of enzyme IKK-2. US Patent 7,125,896 B2. Issued October 24, 2006. Assigned to AstraZeneca AB. View Source
